Perfluorosebacamidine

Description

Historical Trajectories of Perfluoroamidine Compounds in Synthetic Chemistry

The journey of perfluoroamidine compounds is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the mid-20th century. jst.go.jpnih.gov The initial synthesis of organofluorine compounds dates back to the 19th century, with early examples including the preparation of fluoromethane (B1203902) and benzoyl fluoride. nih.govwikipedia.org However, the systematic exploration of fluorinated compounds and their unique properties gained significant momentum with the advent of new fluorination techniques.

A key synthetic route to amidines, in general, is the Pinner reaction, first described by Adolf Pinner in 1877. wikipedia.orgjk-sci.com This acid-catalyzed reaction of a nitrile with an alcohol produces an imino ester salt (a Pinner salt), which can then be treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.com The adaptation of this and other related methods to perfluorinated nitriles was a crucial step in the development of perfluoroamidine chemistry. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the nitrile group, presenting both challenges and opportunities for synthetic chemists. Over the years, various modifications and new synthetic strategies have been developed to efficiently synthesize a wide array of perfluoroamidine derivatives, paving the way for the investigation of compounds like Perfluorosebacamidine.

Current Paradigms in this compound Research

Current research involving this compound is primarily focused on leveraging its unique structural features for the development of advanced materials and as a versatile building block in organic synthesis.

One of the most promising areas of application for this compound is in the field of polymer science . High-performance polymers are a class of materials known for their exceptional mechanical, thermal, and chemical resistance, making them suitable for demanding environments in aerospace, electronics, and automotive industries. imperialfluoros.commdpi.com The incorporation of the highly fluorinated backbone of this compound into polymer structures can impart enhanced thermal stability, chemical inertness, and low surface energy. acs.orgacs.org Researchers are exploring its use as a monomer or a crosslinking agent to create novel fluorinated polymers with tailored properties. researchgate.netnih.govnih.gov For instance, the diamidine functionality allows for polymerization reactions with various co-monomers to produce high-performance polyamides and other condensation polymers.

Furthermore, this compound serves as a valuable precursor for the synthesis of fluorinated heterocyclic compounds . ekb.ege-bookshelf.de The amidine groups can undergo cyclization reactions with a variety of reagents to form nitrogen-containing heterocycles. These fluorinated heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their often-unique biological activities and physical properties. nih.govnih.gov

The thermal and chemical stability of the perfluorinated chain is another key area of investigation. nih.govresearchgate.net Understanding the degradation pathways and stability limits of this compound is crucial for its application in high-temperature and chemically aggressive environments. nih.gov

Advanced Nomenclature and Structural Representation of this compound

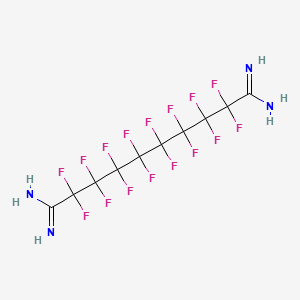

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediimidamide . This name precisely describes the molecular structure: a ten-carbon "decane" backbone where the sixteen hydrogen atoms on carbons 2 through 9 are replaced by fluorine atoms ("hexadecafluoro"). The "diimidamide" suffix indicates the presence of two amidine (-C(=NH)NH2) functional groups, one at each end of the carbon chain.

The structural representation of this compound clearly illustrates this arrangement. The central part of the molecule consists of a -(CF2)8- chain, which is responsible for its fluoropolymer-like characteristics. At each terminus of this perfluorinated chain lies an amidine group.

| Property | Value |

| Molecular Formula | C10H6F16N4 |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediimidamide |

| CAS Number | 865-94-1 |

| Molecular Weight | 486.16 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 175-178 °C |

| Boiling Point (Predicted) | 254.7 °C |

Further characterization of this compound involves various spectroscopic techniques to confirm its structure and purity.

| Spectroscopic Data | Interpretation |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amidine groups, C-N stretching, and strong C-F stretching vibrations are expected. thermofisher.comresearchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR would show signals corresponding to the protons of the amidine groups. 19F NMR would exhibit complex splitting patterns characteristic of the perfluorinated alkyl chain. 13C NMR would provide information on the carbon framework. thermofisher.comnih.govscispace.com |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of fluorine atoms and cleavage of the carbon chain, confirming the molecular weight and elemental composition. nih.govmdpi.com |

The combination of these analytical methods provides a comprehensive understanding of the structure and purity of this compound, which is essential for its application in research and development.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F16N4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H3,27,28)(H3,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXXTJKMMCVPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(C(C(C(C(C(C(C(=N)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380015 | |

| Record name | Perfluorosebacamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-94-1 | |

| Record name | Perfluorosebacamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Perfluorosebacamidine

Classical Synthetic Routes to Perfluorosebacamidine

The synthesis of this compound is primarily approached through established, classical chemical transformations adapted for highly fluorinated substrates. The direct precursor for these routes is Perfluorosebaconitrile (B1305931). Two main classical methods are recognized for the conversion of this dinitrile to the target diamidine.

The Pinner Reaction

A well-established method for converting nitriles to amidines is the Pinner reaction. wikipedia.orgjk-sci.comnumberanalytics.com This two-step process is a cornerstone of amidine synthesis. acs.org For this compound, the synthesis would commence from Perfluorosebaconitrile.

The first step involves the reaction of the perfluorinated dinitrile with an alcohol, such as ethanol, in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl). google.comnrochemistry.com This reaction, carried out under strictly anhydrous conditions to prevent hydrolysis to an ester, yields a stable intermediate known as a Pinner salt, which in this case would be the bis(imino ester) hydrochloride. wikipedia.orgjk-sci.com Low temperatures are often employed to prevent the thermal decomposition of this salt. wikipedia.orgjk-sci.com

In the second step, the isolated bis(imino ester) salt is treated with ammonia (B1221849). nrochemistry.com The ammonia displaces the alkoxy group to form the final diamidine product, this compound, and the corresponding alcohol as a byproduct.

Direct Ammonolysis of Perfluorodinitrile

A more direct route involves the reaction of a perfluorodinitrile with liquid ammonia. mcgill.caresearchgate.net This method has been described in patents related to the synthesis of perfluoro(imidoylamidine) oligomers, where the perfluorodiamidine is a key isolated intermediate. mcgill.caresearchgate.net In this process, the perfluorodinitrile, such as Perfluorosebaconitrile, is added to a significant excess of liquid ammonia with vigorous stirring. mcgill.ca This direct addition of ammonia across the nitrile groups yields the perfluorodiamidine.

Interactive Data Table: Classical Synthetic Routes to this compound

| Route | Precursor | Key Reagents | Intermediate | General Conditions | Citation |

| Pinner Reaction | Perfluorosebaconitrile | 1. Anhydrous Alcohol (e.g., Ethanol), Anhydrous HCl2. Ammonia | Bis(imino ester) hydrochloride (Pinner Salt) | Anhydrous, often low temperature for Pinner salt formation. | wikipedia.orgjk-sci.comgoogle.comnrochemistry.com |

| Direct Ammonolysis | Perfluorosebaconitrile | Liquid Ammonia | None (Direct conversion) | Excess liquid ammonia, vigorous agitation. | mcgill.caresearchgate.net |

Innovative Synthetic Strategies for this compound Derivatization

While specific literature on innovative derivatization of this compound is scarce, its chemical structure, featuring two nucleophilic amidine groups, suggests several potential pathways for modification. masterorganicchemistry.com Derivatization can be a key tool for modifying the properties of a molecule for specific applications. jfda-online.com These strategies are based on the general reactivity of amidines and perfluorinated compounds.

The amidine functional group contains both imino and amino nitrogens, which can act as nucleophiles. shimizu-uofsc.net Potential derivatization reactions could include:

N-Alkylation or N-Arylation: Reaction with alkyl or aryl halides could introduce substituents on the nitrogen atoms.

N-Acylation: Treatment with acid chlorides or anhydrides could yield N-acylated amidines. diva-portal.org

Cyclization Reactions: Reaction with bifunctional electrophiles could lead to the formation of heterocyclic systems. For example, reaction with β-dicarbonyl compounds could potentially form pyrimidine (B1678525) rings.

Complexation: The nitrogen atoms of the amidine groups can act as ligands, coordinating with metal ions to form metal complexes. researchgate.net

These potential derivatization strategies could be used to fine-tune the properties of this compound, such as its solubility, thermal stability, or reactivity in further chemical transformations.

Mechanistic Aspects of this compound Formation Reactions

The primary reaction mechanism to consider for the synthesis of this compound is that of the Pinner reaction. numberanalytics.com The mechanism is a well-understood, multi-step process. nrochemistry.com

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid catalyst (e.g., HCl). This step significantly increases the electrophilicity of the nitrile carbon atom. numberanalytics.com

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated electrophilic carbon of the protonated nitrile. This results in the formation of a tetrahedral intermediate. numberanalytics.com

Formation of the Imino Ester Salt: The tetrahedral intermediate then collapses, eliminating a molecule of water (in the reverse reaction) and forming the protonated imino ester, known as the Pinner salt. nrochemistry.com

Ammonolysis: In the final step for amidine synthesis, the Pinner salt is treated with ammonia. The amino group of the ammonia acts as a nucleophile, attacking the imino ester carbon and leading to the displacement of the alcohol to form the amidine.

The presence of the strongly electron-withdrawing perfluoroalkyl chain in Perfluorosebaconitrile is expected to have a significant impact on the reaction. Perfluorinated nitriles are generally more electrophilic than their non-fluorinated counterparts. wikipedia.org This enhanced electrophilicity should facilitate the initial nucleophilic attack by the alcohol, potentially allowing for milder reaction conditions compared to non-fluorinated analogs. However, the stability of the resulting Pinner salt and the kinetics of the subsequent ammonolysis could also be influenced by the electronic effects of the perfluoroalkyl group. researchgate.net

Purification and Isolation Protocols for Research-Grade this compound

Obtaining research-grade this compound requires effective purification and isolation to remove unreacted precursors, byproducts, and any residual solvents or catalysts. Standard laboratory techniques are employed for this purpose. xula.edu

Recrystallization

Recrystallization is a primary technique for the purification of solid organic compounds. xula.edumt.comrubingroup.orgtifr.res.inmt.com The choice of solvent is critical and is based on the principle that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. xula.edurubingroup.org For highly fluorinated compounds like this compound, fluorinated solvents or solvent mixtures might be particularly effective due to the "like dissolves like" principle. However, a systematic screening of common organic solvents would be necessary to identify the optimal system for high purity and yield. rubingroup.org The process involves dissolving the crude product in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to promote the formation of pure crystals. tifr.res.in

Chromatography

For achieving higher levels of purity, chromatographic techniques are invaluable.

Column Chromatography: Traditional column chromatography using a suitable stationary phase (like silica (B1680970) gel) and a carefully selected eluent system can separate the target compound from impurities based on differences in polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of organic compounds. atdbio.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is often effective for purifying fluorinated molecules. nih.govcswab.org Specific methods can be developed to achieve high-purity fractions of this compound. diva-portal.org The use of fluorous-phase LC columns, which have a high affinity for fluorinated compounds, could also be a highly effective separation strategy. acs.org

Isolation

Following purification by either recrystallization or chromatography, the pure this compound must be isolated. If recrystallized, the crystals are typically collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum to remove all traces of solvent. tifr.res.in If purified by HPLC, the fractions containing the pure compound are combined, and the solvent is removed, usually by rotary evaporation, to yield the final product.

Interactive Data Table: Purification and Isolation Techniques for this compound

| Technique | Principle of Separation | Key Considerations | Citation |

| Recrystallization | Differential solubility in hot vs. cold solvent. | Solvent selection is crucial; slow cooling promotes larger, purer crystals. | xula.edumt.comrubingroup.org |

| Column Chromatography | Differential adsorption to a stationary phase. | Choice of stationary and mobile phases determines separation efficiency. | |

| HPLC | Partitioning between a stationary and a mobile phase under high pressure. | High resolution; can be used for both analytical and preparative scale. Reversed-phase or fluorous-phase chromatography may be particularly suitable. | atdbio.comnih.govcswab.org |

Table of Mentioned Chemical Compounds

| Common Name | IUPAC Name |

| This compound | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecanediimidamide |

| Perfluorosebaconitrile | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecanedinitrile |

| Perfluorosebacic acid | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecanedioic acid |

| Perfluorosebacamide | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecanediamide |

| Ethanol | Ethanol |

| Hydrogen Chloride | Hydrogen chloride |

| Ammonia | Ammonia |

Chemical Reactivity and Mechanistic Pathways of Perfluorosebacamidine

Electrophilic and Nucleophilic Reactivity Profiles of Perfluorosebacamidine

The reactivity of this compound is dominated by the interplay between the electron-rich amidine groups and the intensely electron-withdrawing perfluorinated alkyl chain.

Nucleophilic Character: The amidine functional group, C(R)-(=NH)-NH₂, inherently possesses nucleophilic character due to the lone pair of electrons on the amino nitrogen. Amidines are generally basic and can act as effective nucleophiles in chemical reactions. researchgate.net However, in this compound, the long C₈F₁₆ chain exerts a powerful negative inductive effect. This effect significantly withdraws electron density from the amidine moieties, thereby reducing their basicity and nucleophilicity compared to non-fluorinated analogs.

Despite this reduced reactivity, the nucleophilic nature of the amidine groups is central to its primary documented application: as a curative for fluoroelastomers and perfluoroelastomers, particularly those containing nitrile cure sites. google.comgoogleapis.com In this role, the amidine nitrogen likely acts as a nucleophile, attacking the electrophilic carbon of the polymer's nitrile group. This initiates a cross-linking reaction, forming a stable network essential for the elastomeric properties of the final material. google.comgoogleapis.com

Electrophilic Character: Conversely, the carbon atom of the amidine group (C=N) is an electrophilic center. The strong electron-withdrawing nature of the perfluoroalkyl chain enhances the partial positive charge on this carbon, making it more susceptible to attack by nucleophiles. This electrophilicity is a key feature of its reactivity profile. Theoretical studies on simpler fluorinated amidines, such as F-amidine, show that the amidine carbon is the site of nucleophilic attack by residues like cysteine in enzyme active sites, leading to covalent modification. nih.gov

A summary of the inferred reactivity is presented below.

| Feature | Description | Implication for Reactivity |

| Nucleophilic Centers | Amino (-NH₂) and imino (=NH) nitrogen atoms of the two amidine groups. | The lone pairs on the nitrogen atoms can attack electron-deficient centers. However, this nucleophilicity is significantly diminished by the strong electron-withdrawing C₈F₁₆ chain. |

| Electrophilic Centers | Carbon atoms of the two amidine groups. | The electron density is pulled away from these carbons by both the adjacent nitrogens and the perfluoroalkyl backbone, making them susceptible to nucleophilic attack. |

| Perfluoroalkyl Chain | The C₈F₁₆ backbone. | Exerts a powerful negative inductive effect (-I effect), reducing the basicity and nucleophilicity of the amidine groups while increasing the electrophilicity of the amidine carbons. |

Kinetic and Thermodynamic Parameters Governing this compound Reactivity

There is a notable absence of published quantitative data regarding the kinetic and thermodynamic parameters for reactions involving this compound. No specific rate constants, activation energies, or thermodynamic values (such as Gibbs free energy, enthalpy, or entropy of reaction) were found in the surveyed literature.

From a qualitative standpoint, several factors would be expected to govern its reactivity:

Kinetics: Reactions involving the nucleophilic amidine groups are likely to be kinetically hindered. The strong electron-withdrawal by the perfluoroalkyl chain reduces the inherent reactivity (nucleophilicity) of the nitrogen atoms. Furthermore, the bulky and rigid nature of the C₈F₁₆ chain could impart significant steric hindrance, slowing the approach of reactants to the reactive sites.

Thermodynamics: The formation of products via reactions at the amidine sites would be influenced by the high stability of the carbon-fluorine bonds in the backbone. Any reaction mechanism that would disrupt or strain this backbone would be thermodynamically unfavorable. Conversely, the resonance stabilization of the protonated amidinium ion could provide a thermodynamic driving force for reactions where the amidine acts as a base.

In the context of its use as a curative, the reaction is typically driven to completion by the application of heat, suggesting a significant activation energy barrier that must be overcome. google.com

Catalyst-Assisted Transformations Involving this compound

While there is no literature describing catalyst-assisted transformations of this compound, it is documented to function as a cure accelerator, which can be considered a form of catalysis in a polymer curing system. google.comgoogleapis.com

Additionally, this compound has been noted as a crosslinker for fluoropolyethers with nitrile functional groups, where it induces the formation of triazine rings, a reaction known to be catalyzed by strong bases. google.com The use of fluorinated compounds as catalysts or catalyst ligands is a known strategy in organic synthesis, often to facilitate product separation in fluorous phase systems. google.com Although not explicitly demonstrated for this compound, its structure is consistent with potential applications in organocatalysis. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Perfluorosebacamidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Perfluorosebacamidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For a molecule like this compound, with hydrogen, carbon, and fluorine nuclei, ¹H, ¹³C, and ¹⁹F NMR would provide comprehensive structural information.

While some patent literature indicates that ¹⁹F NMR has been used to confirm the composition of fluoroelastomer blends containing bisamidines like this compound, the specific spectral data for the pure compound (chemical shifts, coupling constants) is not provided in these documents. google.comgoogleapis.com Similarly, the supporting information for a study mentions the analysis of this compound solutions by ¹⁹F NMR, but the detailed data is not available within the accessible document. figshare.com A complete analysis would involve characterizing the signals from the -(CF₂)₈- chain. Typically, the fluorine nuclei on the α and β carbons relative to the amidine group would show distinct chemical shifts from those in the middle of the chain due to the influence of the nitrogen-containing functional group.

Detailed ¹H NMR and ¹³C NMR data for this compound are not currently available in published literature. A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the protons of the two -C(=NH)NH₂ groups. The ¹³C NMR would show signals for the carbon atoms in the perfluoroalkane chain and a distinct signal for the carbon atoms of the amidine groups.

Mass Spectrometric Approaches for Structural Confirmation and Purity Assessment of this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. sigmaaldrich.com For this compound (C₁₀H₆F₁₆N₄), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass.

Table 1: Computed Mass Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆F₁₆N₄ | nih.gov |

| Molecular Weight | 486.16 g/mol | nih.gov |

| Exact Mass | 486.0336968 Da | nih.gov |

This table is interactive. Click on the headers to sort.

The experimental mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to its calculated exact mass. The fragmentation pattern, typically generated by techniques like electron impact (EI) or collision-induced dissociation (CID), would provide further structural confirmation. Expected fragmentation would involve cleavage of C-C bonds along the fluorinated backbone, leading to a series of fragment ions separated by 50 Da (CF₂ units). However, specific experimental mass spectra or detailed fragmentation studies for this compound have not been reported in the available literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. acs.org These two methods are complementary, as their selection rules differ; IR spectroscopy is more sensitive to vibrations involving a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. acs.orglibretexts.org

For this compound, IR and Raman spectra would exhibit characteristic bands for the amidine and perfluoroalkyl groups. While specific spectra for this compound are not published, data from related fluorinated amidines can be used to predict the approximate regions for these vibrations. mdpi.com

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Amidine (N-H) | N-H stretching | 3000 - 3500 | IR, Raman |

| Amidine (C=N) | C=N stretching | 1680 - 1710 | IR, Raman |

| Amidine (NH₂) | NH₂ deformation (scissoring) | 1590 - 1610 | IR |

| Perfluoroalkane (C-F) | C-F stretching | 1100 - 1300 | Strong in IR |

This table is interactive. Click on the headers to sort.

The C-F stretching vibrations in the perfluorinated chain would give rise to very strong and complex absorption bands in the IR spectrum between 1100 and 1300 cm⁻¹. alfa-chemistry.com The amidine functional group would be identified by N-H stretching vibrations above 3000 cm⁻¹ and a characteristic C=N stretching vibration. mdpi.com A study on perfluorinated amidine-carboxylate copper(II) complexes reported C=N stretching vibrations in the range of 1703–1710 cm⁻¹ and NH₂ deformation vibrations around 1597–1608 cm⁻¹. mdpi.com These provide a reasonable estimate for the uncomplexed this compound.

X-ray Diffraction Analysis of this compound Crystalline Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state, as well as details on intermolecular interactions like hydrogen bonding involving the amidine groups.

To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the scientific literature. Obtaining such data would require the successful growth of single crystals of sufficient quality, which can be a challenging step. nih.gov If a structure were determined, it would reveal the conformation of the -(CF₂)₈- chain (e.g., whether it is linear or helical) and the precise geometry of the hydrogen bonding networks established by the terminal amidine groups.

Computational Chemistry and Theoretical Modeling of Perfluorosebacamidine

Density Functional Theory (DFT) Calculations for Perfluorosebacamidine Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into properties like molecular orbital energies, electron density distribution, and electrostatic potential. wikipedia.orgmdpi.com Such calculations are crucial for understanding a compound's reactivity and intermolecular interactions. However, a specific DFT analysis for this compound, which would provide data on its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and bond characteristics, is not available in the reviewed literature. While general principles of DFT are well-established for various molecules, including other perfluorinated compounds nih.gov, these cannot be extrapolated to provide specific, accurate data for this compound without a dedicated study.

Molecular Dynamics Simulations of this compound in Condensed Phases

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide valuable information on the behavior of substances in different phases, such as liquids or in solution, and can elucidate properties like solvation, diffusion, and conformational changes. For this compound, there are no published MD simulation studies. Consequently, information regarding its behavior in condensed phases, its interaction with solvents, or its aggregation properties from a theoretical standpoint remains unknown.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. nih.gov Developing a QSAR model requires a dataset of structurally similar compounds with measured activity. For this compound and its analogs, there is no available literature detailing the development or application of QSAR models. Such studies would be instrumental in predicting the potential applications or effects of related compounds, but the foundational data is currently absent from public scientific databases.

Theoretical Probing of Reaction Mechanisms Involving this compound

Theoretical studies, often employing methods like DFT, are essential for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and reaction intermediates. sumitomo-chem.co.jprsc.org While one study mentions the copolymerization of perfluorosebaconitrile (B1305931) and this compound and postulates a reaction mechanism dtic.mil, it does not provide the in-depth theoretical and computational probing required for a detailed analysis of the reaction pathways, activation energies, and thermodynamic stability of intermediates involving this compound.

The Enigmatic Role of this compound in Advanced Polymer Science

Despite extensive investigation across scientific databases and scholarly articles, the chemical compound this compound remains a substance with no publicly documented role or application in polymer science and macromolecular engineering. While the provided outline suggests a potential use as a crosslinking agent and a monomer, there is currently no available research to substantiate these functions.

The fields of fluoropolymer and perfluoroelastomer chemistry are rich with a variety of crosslinking agents and monomers that impart unique and highly desirable properties to the resulting materials. These properties, including exceptional thermal stability, chemical inertness, and specific mechanical characteristics, are dictated by the molecular structure of the polymer chains and the nature of the crosslinks that bind them together.

Typically, the curing or crosslinking of fluoroelastomers involves the use of specific cure site monomers that are incorporated into the polymer backbone, providing a reactive site for the crosslinking agent. Common crosslinking systems include peroxide-based cures, bisphenolic cures, and triazine-based cures, each yielding a network with distinct properties. lindepolymer.comeagleelastomer.comrubberworld.com The density and architecture of this network are critical factors that can be controlled to fine-tune the material's performance. 3m.com

Similarly, the synthesis of advanced polymers like polytriazines often involves the cyclotrimerization of nitrile-containing monomers. The precise control of polymerization conditions is crucial for determining the molecular weight and polydispersity of the resulting polymer, which in turn governs its processability and final properties. nih.gov

However, within the extensive body of published research on these topics, there is no mention of this compound. Searches for its application as a crosslinking agent in fluoroelastomer or perfluoroelastomer systems, its specific reaction mechanisms, or its utility in controlling polymer network architecture have yielded no results. Likewise, its purported use as a monomer for the synthesis of polytriazines, in conjunction with perfluorosebaconitrile or otherwise, is not documented in the available scientific literature.

Polymer Science and Macromolecular Engineering with Perfluorosebacamidine

Polymerization Utilizing Perfluorosebacamidine as a Monomer

Advanced Architectures in this compound-Based Copolymers

The synthesis of copolymers with advanced architectures such as block, graft, and star copolymers allows for the precise tailoring of material properties. In theory, this compound, as a diamidine, could serve as a unique building block or crosslinking agent in the creation of such complex polymeric structures. The presence of a long perfluorinated carbon chain would be expected to impart distinct properties to the resulting copolymers.

Block Copolymers: Block copolymers consist of two or more long sequences, or "blocks," of different polymerized monomers. youtube.com Theoretically, a difunctional monomer like this compound could be incorporated into block copolymer synthesis. For instance, it could potentially act as a coupling agent to link two different pre-formed polymer blocks or be used to initiate the polymerization of a specific block. The highly fluorinated segment of this compound would likely drive microphase separation, leading to the formation of well-defined nanostructures. researchgate.netmdpi.com This behavior is characteristic of fluorinated block copolymers and is crucial for applications in areas like surface modification and nanolithography. nih.gov

Graft Copolymers: Graft copolymers are a type of branched copolymer in which side chains of one type of monomer are attached to a main polymer backbone of another type. youtube.com this compound, with its two amidine groups, could theoretically be used to create graft copolymers. One potential method involves the "grafting-from" technique, where the amidine groups are modified to act as initiation sites for the polymerization of a secondary monomer, resulting in grafted side chains. nih.govnih.gov Alternatively, in a "grafting-to" approach, pre-synthesized polymer chains with reactive end groups could be attached to a polymer backbone containing this compound units. The perfluoroalkyl chain would be expected to significantly alter the surface properties of the resulting material, such as increasing hydrophobicity.

Interactive Data Table: Theoretical Properties of this compound-Based Copolymers

| Copolymer Architecture | Potential Monomer Role of this compound | Expected Impact of Perfluorinated Chain | Potential (Theoretical) Applications |

| Block Copolymer | Chain extender or part of a rigid block | Induce microphase separation, lower surface energy | Membranes, lithographic masks, specialized coatings |

| Graft Copolymer | Anchor point for grafted chains | Impart high hydrophobicity and oleophobicity | Anti-fouling surfaces, low-friction coatings |

Functionalization of Polymeric Materials via this compound Chemistry

The functionalization of polymer surfaces is a key strategy to enhance their performance for specific applications. cooper.edu The introduction of fluorine-containing groups is a well-known method to modify surface properties, leading to materials with low surface energy, high hydrophobicity, and chemical resistance. researchgate.netnih.gov

Theoretically, this compound could be employed for the surface functionalization of various polymeric materials. The amidine functional groups are known to participate in various chemical reactions, which could be exploited to covalently attach the perfluorinated moiety to a polymer surface.

Potential methods for functionalization using a molecule like this compound could include:

Surface Grafting: Similar to the synthesis of graft copolymers, this compound could be grafted onto the surface of a polymer substrate. This could be achieved by activating the polymer surface, for example, through plasma treatment or high-energy radiation, to create reactive sites that can then react with the amidine groups of this compound. nih.govmdpi.comresearchgate.net

Chemical Vapor Deposition (CVD): While more speculative, a volatile derivative of this compound might be used in a CVD process to deposit a thin, fluorinated layer onto a substrate.

Reaction with Surface Functional Groups: Polymers that already possess reactive functional groups on their surface, such as carboxylic acids or esters, could potentially be modified through reactions with the amidine groups of this compound to form stable linkages.

The successful functionalization of a polymer surface with this compound would be expected to result in a significant decrease in surface energy and an increase in the water contact angle, indicative of a highly hydrophobic and potentially oleophobic surface. researchgate.net

Interactive Data Table: Research Findings on Analogous Fluorinated Polymer Functionalization

| Functionalization Method | Polymer Substrate (Example) | Fluorine-Containing Compound (Analogous) | Resulting Property Change |

| Plasma-induced Grafting | Polyethylene | Gaseous fluorine (F2) | Increased surface fluorination, hydrophobicity researchgate.net |

| Chemical Grafting | Polystyrene | Fluorinated diazomethanes | Increased surface hydrophobicity researchgate.net |

| Copolymerization | Polyimide | Fluorinated diamines | Improved optical transparency, lower dielectric constant researchgate.netscielo.br |

These examples from the broader field of fluoropolymer chemistry illustrate the potential impact that a molecule like this compound could have if successfully used for polymer functionalization. However, without specific studies on this compound, these remain theoretical possibilities.

Supramolecular Chemistry and Host Guest Interactions of Perfluorosebacamidine

Molecular Recognition of Perfluorosebacamidine by Macrocyclic Receptors

The ability of macrocyclic hosts to selectively bind guest molecules is a cornerstone of molecular recognition. This compound, with its distinct linear geometry and terminal functional groups, presents an interesting challenge and opportunity for the design of complementary macrocyclic receptors. The primary driving forces for the encapsulation of such a guest would likely involve a combination of hydrophobic or "fluorophobic" effects and specific hydrogen bonding or electrostatic interactions.

Macrocycles such as cyclodextrins, calixarenes, and pillararenes are well-known for their capacity to encapsulate hydrophobic guest molecules within their cavities. In the case of this compound, the perfluorinated carbon chain would be expected to favorably partition into the nonpolar interior of these hosts from an aqueous environment. This "fluorophobic" effect, analogous to the hydrophobic effect, is driven by the tendency of fluorinated chains to minimize contact with polar solvents.

The binding affinity of this compound with various macrocycles would be influenced by the size and shape complementarity between the host and the guest. For instance, the length of the this compound molecule would be a critical factor in determining the optimal cyclodextrin (B1172386) or pillararene size for effective encapsulation. Furthermore, the terminal amidine groups could engage in hydrogen bonding with the rim of the macrocycle, such as the hydroxyl groups of cyclodextrins, providing additional stability to the host-guest complex.

The theoretical binding affinities and stoichiometries of these interactions can be modeled and experimentally determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and mass spectrometry.

Table 1: Theoretical Host-Guest Complexation Parameters of this compound with Various Macrocycles

| Macrocyclic Host | Probable Driving Force(s) | Expected Stoichiometry (Host:Guest) | Potential Analytical Techniques |

| β-Cyclodextrin | Fluorophobic effect, Hydrogen bonding | 1:1 or 2:1 | NMR, ITC, Fluorescence Spectroscopy |

| γ-Cyclodextrin | Fluorophobic effect, Hydrogen bonding | 1:1 | NMR, ITC, Fluorescence Spectroscopy |

| p-Sulfonatocalix researchgate.netarene | Ion-dipole interactions, Fluorophobic effect | 1:1 or 2:1 | NMR, UV-Vis Spectroscopy |

| Pillar nih.govarene | Fluorophobic effect, C-H···F interactions | 1:1 | NMR, Mass Spectrometry |

Self-Assembly and Nanostructure Formation Involving this compound

The amphiphilic nature of this compound, arising from its hydrophobic/fluorophobic perfluorinated backbone and hydrophilic/polar amidine head groups, suggests a strong propensity for self-assembly in solution. In aqueous environments, it is conceivable that this compound molecules would aggregate to form various nanostructures, such as micelles, vesicles, or nanofibers. The specific morphology of these assemblies would be dependent on factors like concentration, temperature, pH, and the presence of counter-ions.

The primary driving force for this self-assembly is the minimization of the unfavorable interactions between the perfluorinated chains and water molecules. The resulting nanostructures would likely feature a core composed of the segregated perfluorinated segments, shielded from the aqueous bulk by a shell of the solvated amidine head groups.

In non-polar organic solvents, inverted micellar structures could potentially form, with the polar amidine groups congregating in the interior and the perfluorinated chains extending into the solvent. The strong hydrogen-bonding capabilities of the amidine groups could lead to the formation of well-defined, one-dimensional supramolecular polymers through head-to-tail interactions.

The formation and characterization of these nanostructures can be investigated using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Dynamic Light Scattering (DLS).

Characterization of Non-Covalent Interactions in this compound Supramolecular Assemblies

A detailed understanding of the supramolecular behavior of this compound necessitates the characterization of the non-covalent interactions that govern its assembly. The key interactions at play would be hydrogen bonding, electrostatic interactions, and fluorine-specific interactions.

The amidine groups are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of strong and directional intermolecular connections. These interactions can be probed using techniques like Fourier-Transform Infrared (FTIR) spectroscopy, where shifts in the N-H stretching frequencies would indicate hydrogen bond formation.

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of supramolecular assemblies in solution. Techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of different parts of the this compound molecules within an assembly.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into the energetics and geometries of the non-covalent interactions. These theoretical approaches can complement experimental data to build a comprehensive picture of the supramolecular structure.

Table 2: Spectroscopic and Analytical Techniques for Characterizing Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Key Functional Groups Involved | Primary Characterization Technique(s) | Expected Observables |

| Hydrogen Bonding | Amidine (N-H, C=N) | FTIR, NMR (¹H, ¹⁵N) | Shift in N-H stretching frequency, Changes in chemical shifts |

| Electrostatic Interactions | Protonated Amidinium | Zeta Potential, Conductivity Measurements | Surface charge of assemblies, Changes in ionic strength |

| Fluorine Interactions | Perfluoroalkyl chain | ¹⁹F NMR, X-ray Crystallography | Changes in ¹⁹F chemical shifts, Intermolecular F···F or C-H···F contacts |

Dynamic Covalent Chemistry Modulated by this compound

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular systems that can adapt to their environment. The amidine functionality of this compound, while not a classic example of a dynamic covalent bond, can participate in reactions that exhibit dynamic characteristics, particularly in the presence of other reactive groups.

For instance, the reaction of amidines with aldehydes or ketones to form imines or related species can be reversible under certain conditions. The presence of the electron-withdrawing perfluorinated backbone in this compound could influence the reactivity and equilibrium position of such reactions.

Furthermore, the amidine groups could act as catalysts or modulators in dynamic covalent systems involving other functional groups. The basicity of the amidine could influence the rate of reversible reactions such as transesterification or transimination in a mixed molecular system. The self-assembly of this compound could also create localized environments that alter the kinetics and thermodynamics of dynamic covalent reactions occurring within these assemblies.

The exploration of this compound in the context of DCC opens up possibilities for the design of responsive materials and complex molecular architectures where the supramolecular assembly and covalent bond formation are coupled.

Emerging Research Frontiers and Future Perspectives on Perfluorosebacamidine

Integration of Perfluorosebacamidine in Smart Materials and Responsive Systems

There is no scientific literature available that describes the investigation or integration of this compound into smart materials or responsive systems. Research in this area typically focuses on polymers and molecules that exhibit tunable responses to external stimuli such as pH, light, temperature, or electric and magnetic fields. While the highly fluorinated backbone of this compound could impart properties like hydrophobicity and thermal stability, and the amidine groups could offer sites for specific interactions, no studies have been published to explore or validate these potential applications.

Exploration of this compound in Catalysis and Organocatalysis

A thorough review of the literature reveals no studies on the use of this compound as a catalyst or in the field of organocatalysis. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Although the basic nature of the amidine groups in this compound could theoretically allow it to function as a catalyst in certain reactions, there is no experimental or theoretical research to support this hypothesis.

Advancements in Computational Design of this compound-Derived Materials

There is a lack of published research on the computational design and modeling of materials derived from this compound. Computational chemistry is a powerful tool for predicting material properties and guiding experimental work. However, no studies appear to have utilized these methods to explore the potential of this compound in new materials or applications.

Sustainable Chemical Synthesis Routes for this compound

No research articles or patents were found that specifically focus on the development of sustainable or green synthesis routes for this compound. The principles of green chemistry aim to reduce the environmental impact of chemical processes. While this is an active area of research for many chemical compounds, it has not been publicly documented for the synthesis of this compound.

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.